Nalpha-(tert-butoxycarbonyl)-N-ethyltryptophanamide
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Overview
Description
TERT-BUTYL N-[1-(ETHYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a tert-butyl carbamate group, an ethylcarbamoyl group, and an indole moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[1-(ETHYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Ethylcarbamoyl Group: This step involves the reaction of the indole derivative with ethyl isocyanate under controlled conditions to introduce the ethylcarbamoyl group.
Addition of the Tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate product with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-[1-(ETHYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and ethylcarbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
TERT-BUTYL N-[1-(ETHYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[1-(ETHYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The ethylcarbamoyl and tert-butyl carbamate groups may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Tryptophan: An essential amino acid with an indole moiety.
Uniqueness
TERT-BUTYL N-[1-(ETHYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl carbamate and ethylcarbamoyl groups distinguishes it from other indole derivatives and may enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C18H25N3O3 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(ethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C18H25N3O3/c1-5-19-16(22)15(21-17(23)24-18(2,3)4)10-12-11-20-14-9-7-6-8-13(12)14/h6-9,11,15,20H,5,10H2,1-4H3,(H,19,22)(H,21,23) |
InChI Key |
IRPWZSMPFPXQNN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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